molecular formula C17H13NO6 B3025029 2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356578-82-0

2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B3025029
M. Wt: 327.29 g/mol
InChI Key: NWRPRCMEFWOWDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific structural data for “2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is not available in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Understanding Lignin Acidolysis

  • The mechanism of acidolysis of lignin, involving dimeric non-phenolic β-O-4-type model compounds, reveals insights into the degradation processes of lignin, a major component of plant biomass. This has implications for biofuel production and the development of environmentally friendly chemical processes (T. Yokoyama, 2015).

Biocatalyst Inhibition by Carboxylic Acids

  • Research on carboxylic acids shows their inhibitory effects on microbes used in fermentative production of renewable chemicals. Understanding these effects can aid in engineering more robust microbial strains for industrial biotechnology applications (L. Jarboe et al., 2013).

Antioxidant and Microbiological Activity

  • Studies on natural carboxylic acids from plants demonstrate their antioxidant and antimicrobial properties. This research supports the development of new pharmaceuticals and food preservatives based on these compounds (B. Godlewska-Żyłkiewicz et al., 2020).

Environmental Remediation

  • The role of carboxylic acids in the detoxification process, particularly in reducing toxic chromium (VI) to less harmful chromium (III), presents a sustainable approach to treating contaminated water and soil (B. Jiang et al., 2019).

Liquid-Liquid Extraction of Carboxylic Acids

  • Advances in solvent development for the extraction of carboxylic acids from aqueous streams are crucial for recovering valuable chemicals from waste streams and for the production of bio-based plastics (L. Sprakel & B. Schuur, 2019).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, specific safety and hazard information for “2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid” is not available in the sources retrieved .

properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-23-10-4-6-13(14(8-10)24-2)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRPRCMEFWOWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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